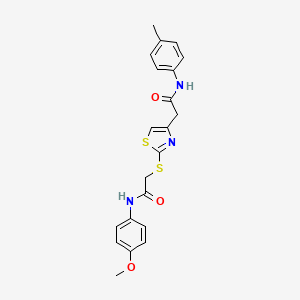

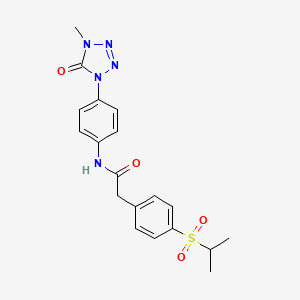

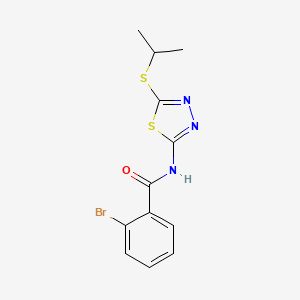

N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methylpiperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methylpiperidine-1-carboxamide" is a chemical entity that appears to be related to a class of compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with chlorophenyl and carboxamide groups, which are structural features present in the compound of interest. These related compounds have been studied for their antioxidant activity, electronic properties, potential as HIV-1 inhibitors, and synthesis methods .

Synthesis Analysis

The synthesis of related compounds involves the reaction of different amines with substituted carboxylic acids or their derivatives. For example, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide was achieved by reacting 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions . Similarly, the synthesis of N-(chlorophenyl)pyridinecarboxamides was performed by reacting substituted pyridinecarbonyl chlorides with amino chlorobenzenes . These methods could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray diffraction analysis and other physicochemical studies. For instance, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was unambiguously assigned using X-ray diffraction data . The crystal structures of a series of N-(chlorophenyl)pyridinecarboxamides were also reported, with some displaying isomorphism with their halogenated and methylated analogues . These studies provide insights into the conformation and intermolecular interactions that could be expected for the compound of interest.

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their functional groups and interactions. For example, the presence of carboxamide groups in N-(chlorophenyl)pyridinecarboxamides suggests the possibility of hydrogen bonding interactions, which were indeed observed in the crystal structures . The antioxidant activity of some derivatives indicates that these compounds can participate in electron transfer reactions, as demonstrated by the DPPH radical scavenging method . These findings suggest that the compound of interest may also exhibit similar reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, with melting temperatures (Tm) being dependent on lattice energy and molecular symmetry according to Carnelley’s rule . The antioxidant activity of certain derivatives was found to be higher than that of well-known antioxidants like ascorbic acid, indicating significant biological relevance . These properties are crucial for understanding the behavior of the compound in various environments and could be relevant for the compound of interest as well.

Scientific Research Applications

Stereochemistry and Pharmacological Profile Improvement

- Stereochemistry in Analogs : Research on enantiomerically pure compounds based on the pyrrolidin-2-one pharmacophore, similar in structure to the compound of interest, has shown that the stereochemistry significantly influences biological properties. Studies focusing on molecules like (R)-phenylpiracetam and its derivatives demonstrate the importance of stereochemistry in enhancing pharmacological profiles, including memory facilitation and cognitive function improvement following traumas or age-related pathologies (Veinberg et al., 2015).

Chemical and Environmental Toxicology

- Chemical Toxicity and Environmental Impact : Investigations into the toxicity and environmental impact of related chlorophenols and other organochlorine compounds provide insights into the potential hazards and environmental persistence of chlorinated compounds. These studies outline methodologies for assessing the toxicity, degradation, and fate of such compounds in various environmental matrices (Krijgsheld & Gen, 1986).

Pharmacological Applications and Synthesis

- Antithrombotic Drug Synthesis : The synthesis and biological activity of (S)-clopidogrel, an antithrombotic and antiplatelet drug, provide a framework for understanding the synthesis routes and pharmacological testing of complex molecules. This research underscores the significance of specific structural features for pharmacological efficacy, which may be applicable to the design and application of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methylpiperidine-1-carboxamide (Saeed et al., 2017).

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The interaction of these compounds with their targets often results in the inhibition or activation of certain biochemical pathways, leading to their therapeutic effects .

Biochemical Pathways

For instance, some indole derivatives, which share a similar aromatic structure, have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to exert various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name |

N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-methylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22ClN3O2/c1-12-4-2-3-9-20(12)17(23)19-14-10-16(22)21(11-14)15-7-5-13(18)6-8-15/h5-8,12,14H,2-4,9-11H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSBMQZDTJMANFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

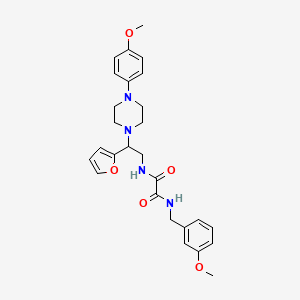

![7-(4-fluorophenyl)-4-(4-(4-nitrophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2520827.png)

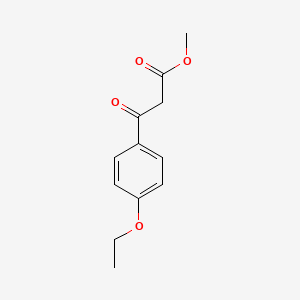

![2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2520828.png)

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)